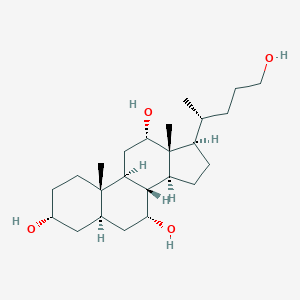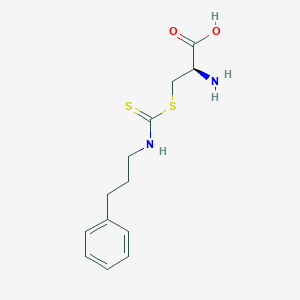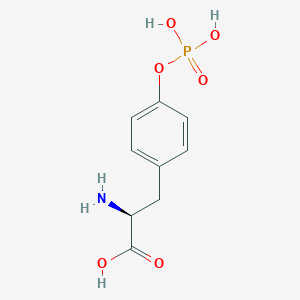
Sulforhodamine methanethiosulfonate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Benazolinoxalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ligand bei der Untersuchung von Imidazolinrezeptoren und deren Interaktionen mit anderen Molekülen verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Imidazolinrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Forschungen zu Benazolinoxalat haben potenzielle Auswirkungen auf die Entwicklung neuer Therapeutika, die auf Imidazolinrezeptoren abzielen.
5. Wirkmechanismus
Benazolinoxalat übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit Imidazolinrezeptoren aus. Es wirkt als Agonist und bindet mit hoher Affinität und Selektivität an diese Rezeptoren. Diese Interaktion moduliert verschiedene Signalwege, einschließlich des cyclischen Adenosinmonophosphat-(cAMP)-Wegs, was zu einer Reihe von physiologischen Wirkungen führt .
Ähnliche Verbindungen:
Tracizolin: Ein weiterer Imidazolinrezeptoragonist mit hoher Affinität und Selektivität.
Cirazolin: Eine Verbindung mit ähnlichen Rezeptorinteraktionen, aber unterschiedlichen pharmakologischen Eigenschaften.
Vergleich: Benazolinoxalat ist aufgrund seiner hohen Selektivität für Imidazolinrezeptoren gegenüber Alpha-Adrenozeptoren einzigartig, was bei ähnlichen Verbindungen wie Tracizolin und Cirazolin nicht so ausgeprägt ist. Diese Selektivität macht Benazolinoxalat besonders wertvoll in der Forschung, die sich auf Imidazolinrezeptoren konzentriert .
Zukünftige Richtungen
While specific future directions for Sulforhodamine methanethiosulfonate are not mentioned in the search results, one study suggests that fluorescent reporters like this compound provide data complementary to functional data on channel activation, and enhance our ability to construct models for understanding drug action .
Wirkmechanismus
Target of Action
Sulforhodamine methanethiosulfonate (SRM) is primarily used for the rapid and selective modification of sulfhydryl groups of enzymes . It covalently binds to the cysteine residue , which is often found in the active sites of enzymes, thereby affecting their function.
Mode of Action
SRM is a fluorescent compound that binds covalently to the cysteine residues of proteins . This binding can cause conformational changes in the protein structure, potentially altering its function. The exact interaction between SRM and its targets can vary depending on the specific protein and the environmental conditions.
Biochemische Analyse
Biochemical Properties
Sulforhodamine Methanethiosulfonate is known for its ability to interact with enzymes, particularly those with sulfhydryl groups . The nature of these interactions is primarily through the modification of these sulfhydryl groups, which can influence the function of the enzymes .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in cell proliferation assays . It has been used in assays measuring total protein under different environments in various human cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level through the modification of sulfhydryl groups of enzymes
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Benazolinoxalat beinhaltet typischerweise die Reaktion von 2-Naphthylamin mit Glyoxal in Gegenwart von Ammoniumacetat, um den Imidazolring zu bilden. Dieser Zwischenstoff wird dann mit Oxalsäure umgesetzt, um das Oxalatsalz zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Benazolinoxalat folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird in der Regel in einer kontrollierten Umgebung synthetisiert, um die Qualität und Konsistenz zu gewährleisten, die für Forschungszwecke erforderlich sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benazolinoxalat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Imidazolring kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Naphthylgruppe modifizieren, was zu verschiedenen reduzierten Formen der Verbindung führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring, um verschiedene substituierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten typischerweise Halogenierungsmittel oder Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
Tracizoline: Another imidazoline receptor agonist with high affinity and selectivity.
Cirazoline: A compound with similar receptor interactions but different pharmacological properties.
Comparison: Benazoline oxalate is unique due to its high selectivity for imidazoline receptors over alpha-adrenoceptors, which is not as pronounced in similar compounds like tracizoline and cirazoline. This selectivity makes Benazoline oxalate particularly valuable in research focused on imidazoline receptors .
Eigenschaften
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-methylsulfonylsulfanylethylsulfamoyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O8S4/c1-6-32(7-2)21-10-13-24-27(18-21)41-28-19-22(33(8-3)9-4)11-14-25(28)30(24)26-15-12-23(20-29(26)45(38,39)40)44(36,37)31-16-17-42-43(5,34)35/h10-15,18-20,31H,6-9,16-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJCGEWZGVLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCSS(=O)(=O)C)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404857 | |
| Record name | Sulforhodamine methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-71-6 | |
| Record name | Sulforhodamine methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MTS-rhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulforhodamine methanethiosulfonate help researchers understand the P2X7 receptor channel?
A: this compound (MTSR) is a large, cysteine-reactive dye (>1 nm) that can be used to probe the open channel of the P2X7 receptor []. Researchers introduced a cysteine mutation (G345C) into the receptor, making it sensitive to MTSR. When applied to open P2X7[G345C] receptors, MTSR enters the channel and binds to the cysteine residue, physically blocking the channel. This blockage manifests as a reduction in both ATP-evoked currents and dye entry []. This finding provides strong evidence that large molecules like MTSR, and potentially other molecules of similar size, can directly pass through the open channel of the P2X7 receptor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















